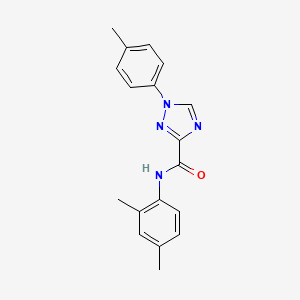
N-(2,4-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring and two aromatic rings with methyl substitutions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Aromatic Substitution:
Amidation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the triazole intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,4-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the triazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
N-(2,4-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent.
Agriculture: It may be used as a fungicide or pesticide due to its biological activity.
Materials Science: This compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-(2,4-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or proteins essential for the survival of pathogens. The triazole ring is known to interact with biological molecules, disrupting their normal function and leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,4-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide
- Urea, N-(2,4-dimethylphenyl)-N’-(4-methylphenyl)-
Uniqueness
N-(2,4-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is unique due to its specific triazole structure and the presence of two aromatic rings with methyl substitutions. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C18H18N4O |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
N-(2,4-dimethylphenyl)-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C18H18N4O/c1-12-4-7-15(8-5-12)22-11-19-17(21-22)18(23)20-16-9-6-13(2)10-14(16)3/h4-11H,1-3H3,(H,20,23) |
Clé InChI |
VZJGTICWWMPMPM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=C(C=C(C=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


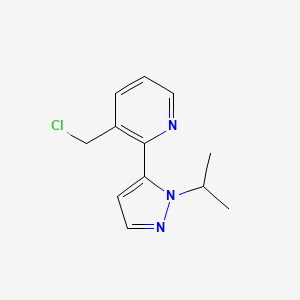
![N-(4-acetylphenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15282450.png)
![3-methyl-N-{6-[(3-methylbutanoyl)amino][1,3]thiazolo[5,4-f][1,3]benzothiazol-2-yl}butanamide](/img/structure/B15282460.png)
![methyl 3-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B15282462.png)
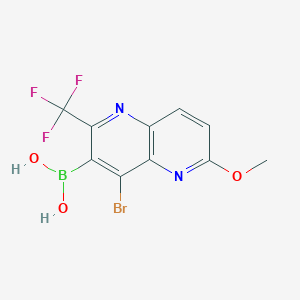
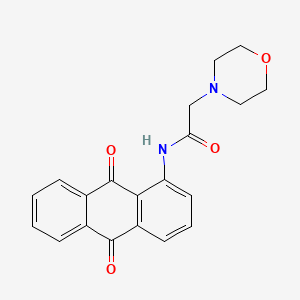
![3,7-Dimethylbenzo[d]isothiazole 1,1-dioxide](/img/structure/B15282477.png)
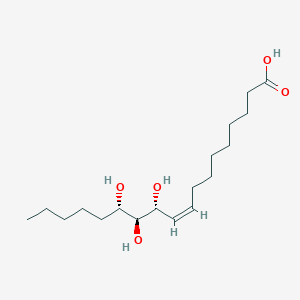
![Methyl 5-({[(3-methylbenzoyl)amino]carbothioyl}amino)-2-(4-morpholinyl)benzoate](/img/structure/B15282485.png)
![N-{2,5-dimethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}acetamide](/img/structure/B15282491.png)
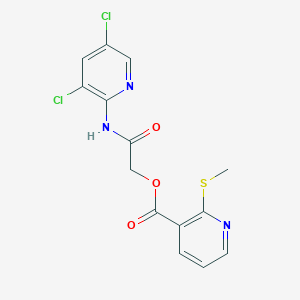
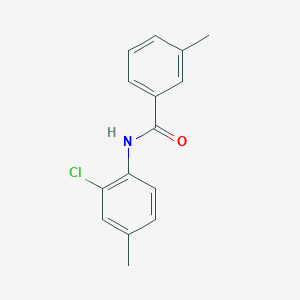
![4-hydroxy-N-[4-(4-morpholinyl)butyl]-2-quinolinecarboxamide](/img/structure/B15282509.png)
![4-(Aminocarbonyl)-1-(2-{[4-(aminocarbonyl)-1-pyridiniumyl]methyl}benzyl)pyridinium](/img/structure/B15282525.png)
